

# Technical Guide: Physicochemical Properties of 2-Ethynyl-3-fluoro-5-methylpyridine

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## Compound of Interest

Compound Name: 2-Ethynyl-3-fluoro-5-methylpyridine

Cat. No.: B581798

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethynyl-3-fluoro-5-methylpyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the novelty of this compound, this document focuses on the established experimental protocols for determining its key physicochemical parameters.

## Core Physicochemical Data

While extensive experimental data for **2-Ethynyl-3-fluoro-5-methylpyridine** is not yet publicly available, its fundamental molecular properties have been established. The following table summarizes the known quantitative data. Further experimental determination is required to fully characterize this compound.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN	[1]
Molecular Weight	135.14 g/mol	[1][2]
Melting Point	To be determined	
Boiling Point	To be determined	
Aqueous Solubility	To be determined	
pKa	To be determined	
LogP	To be determined	

## Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of novel pyridine derivatives like **2-Ethynyl-3-fluoro-5-methylpyridine** are outlined below.

The melting point of a solid is a critical indicator of its purity.[3] For a pure crystalline compound, a sharp melting point over a narrow range (0.5-1.0°C) is expected.[4]

### Protocol: Capillary Method

- **Sample Preparation:** A small amount of finely powdered **2-Ethynyl-3-fluoro-5-methylpyridine** is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is tapped to ensure dense packing.[3][5]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[5]
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[3][5] The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[5]

- Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.[3][4]

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is suitable for small sample volumes.[6]

#### Protocol: Thiele Tube Method

- Sample Preparation: Approximately 0.5 mL of the liquid sample is placed in a small test tube (Durham tube).[6] A capillary tube, sealed at one end, is placed in the test tube with the open end down.[6]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]
- Heating: The Thiele tube is heated gently.[7] Initially, bubbles will emerge from the capillary tube as the trapped air expands.[6] Heating is continued until a continuous stream of bubbles is observed.[6]
- Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[6][7]

Solubility is a crucial parameter, particularly for drug development, as it influences absorption and distribution.

#### Protocol: Shake-Flask Method

- Sample Preparation: A small, accurately weighed amount of **2-Ethynyl-3-fluoro-5-methylpyridine** (e.g., 1-5 mg) is added to a known volume of purified water (e.g., 1-5 mL) in a sealed vial.
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

- Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. For a pyridine derivative, the pKa will reflect the basicity of the nitrogen atom.

#### Protocol: Potentiometric Titration

- Sample Preparation: A solution of **2-Ethynyl-3-fluoro-5-methylpyridine** is prepared in water at a known concentration (e.g., 1 mM).[8] The ionic strength of the solution is kept constant using a background electrolyte like KCl.[8][9]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.[8] The titrant is added in small, precise increments.[9]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[8]

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

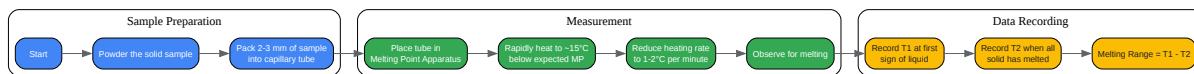
#### Protocol: Shake-Flask Method

- System Preparation: A biphasic system is prepared using n-octanol and water. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **2-Ethynyl-3-fluoro-5-methylpyridine** is dissolved in one of the phases (typically the one in which it is more soluble). The solution is then mixed with the other phase and shaken for a set period to allow for partitioning between the two layers.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

- Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

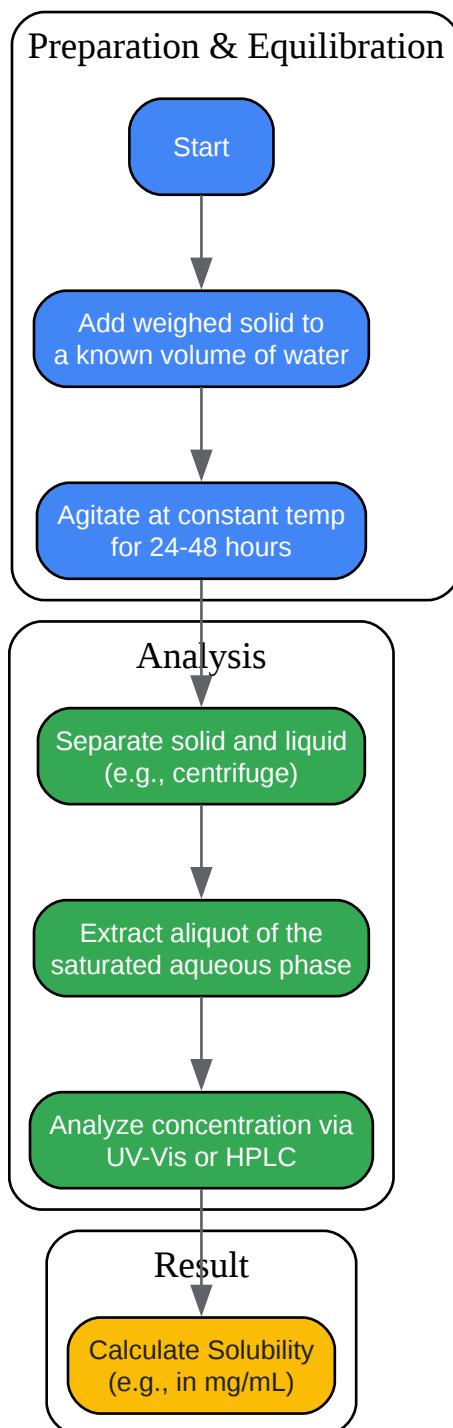
## Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

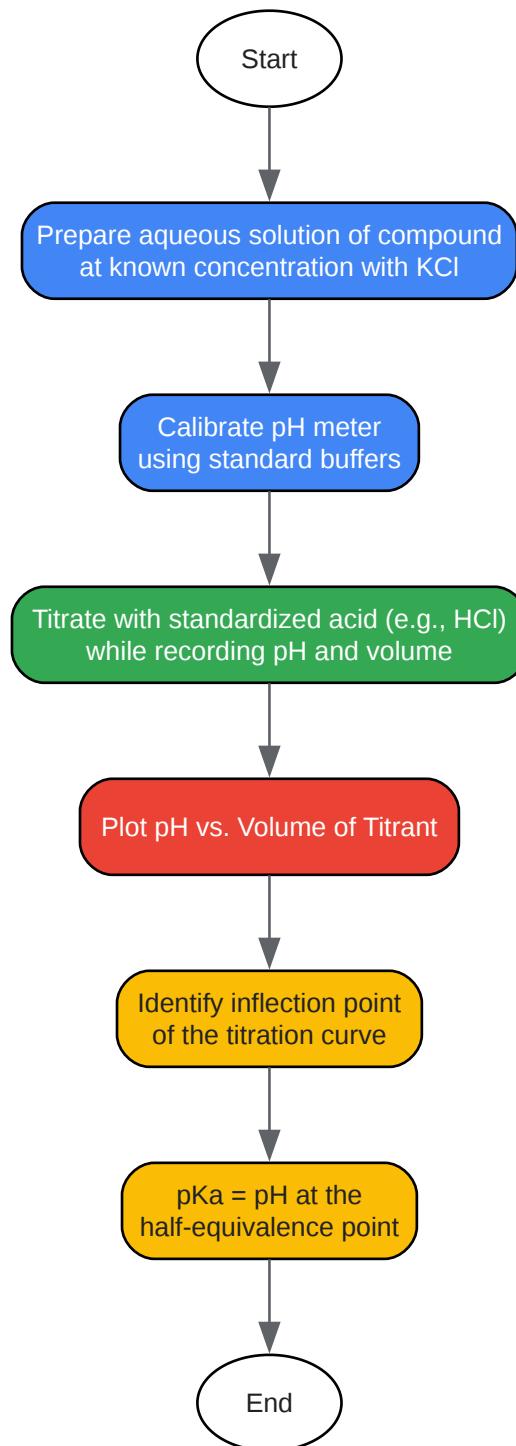


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Workflow for Melting Point Determination

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Workflow for Aqueous Solubility Determination



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Workflow for pKa Determination via Potentiometric Titration

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